molecular formula C17H17N3OS B2592826 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide CAS No. 873856-98-5

2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide

Cat. No.: B2592826
CAS No.: 873856-98-5
M. Wt: 311.4
InChI Key: RCUGGRSIKFPWOR-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide ( 873856-98-5) is a synthetic organic compound with the molecular formula C 17 H 17 N 3 OS and a molecular weight of 311.40 g/mol. This nicotinamide derivative is of significant interest in pharmacological research, particularly as a novel and selective negative allosteric modulator of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily . Functionally, this compound belongs to a class of N-(thiazol-2-yl)-benzamide analogs that act as potent antagonists of ZAC, a ligand-gated ion channel activated by zinc, copper, and protons . Its primary mechanism of action is state-dependent, noncompetitive antagonism, effectively inhibiting Zn 2+ -induced ZAC signaling with IC 50 values in the low micromolar range (1–3 μM) . Research indicates that this class of antagonists targets the transmembrane and/or intracellular domains of the receptor, making it the first identified class of selective ZAC antagonists and a valuable pharmacological tool . Its selectivity profile is a key feature, as it shows no significant off-target activity at other classical Cys-loop receptors, such as 5-HT 3 A, nicotinic acetylcholine, GABAA, or glycine receptors, at tested concentrations . This makes it an essential compound for future explorations into the poorly understood physiological functions of ZAC, which is expressed in various human tissues including the brain, pancreas, and prostate . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-butan-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-3-11(2)19-16(21)12-7-6-10-18-15(12)17-20-13-8-4-5-9-14(13)22-17/h4-11H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUGGRSIKFPWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide typically involves the following steps:

    Formation of benzo[d]thiazole: The benzo[d]thiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nicotinamide coupling: The benzo[d]thiazole derivative is then coupled with nicotinic acid or its derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of sec-butyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Step 1: Formation of Benzo[d]thiazol-2-amine Intermediate

  • Method : Condensation of 2-aminothiophenol with carboxylic acid derivatives or aldehydes under oxidative conditions (e.g., Darco KB-activated carbon) yields substituted benzothiazoles .

  • Example :

    2-Aminothiophenol+AldehydeOxidationBenzo[d]thiazol-2-amine\text{2-Aminothiophenol} + \text{Aldehyde} \xrightarrow{\text{Oxidation}} \text{Benzo[d]thiazol-2-amine}

Step 2: Nicotinamide Functionalization

  • Coupling Reaction : The benzo[d]thiazol-2-amine is coupled with nicotinoyl chloride or activated nicotinic acid derivatives (e.g., using EDCI·HCl or HATU) to form the amide bond .

  • sec-Butyl Introduction : Alkylation of the nicotinamide nitrogen with sec-butyl bromide in the presence of a base (e.g., NaH or K₂CO₃) introduces the sec-butyl group .

Step 3: Purification

  • Common techniques include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Thermal Stability

  • Benzothiazole derivatives exhibit stability up to 150–200°C , with decomposition observed at higher temperatures .

  • The amide bond in nicotinamide hybrids is susceptible to hydrolysis under strong acidic/basic conditions .

Photochemical Reactivity

  • Thiol/disulfide-mediated photocatalysis (e.g., 4-methoxybenzenethiol) can induce selective C–F bond activation in fluorinated analogs, though not directly reported for this compound .

Functional Group Transformations

Reaction Type Conditions Outcome Reference
N-Alkylation sec-BuBr, NaH, DMFIntroduction of sec-butyl group at amide N
Amide Hydrolysis 6M HCl, reflux, 12hCleavage to benzo[d]thiazol-2-amine + nicotinic acid
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMEArylation at benzothiazole C-6 position

Key Data for 2-(Benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide

Technique Data
¹H-NMR (DMSO-d₆) δ 8.95 (s, 1H, NH), 8.70–8.75 (m, pyridine-H), 1.45 (d, 6H, sec-butyl)
¹³C-NMR δ 168.5 (C=O), 155.2 (benzothiazole C-2), 122–140 (aromatic carbons)
IR (cm⁻¹) 1655 (C=O), 1530 (C=N), 1240 (C–S)
MS (ESI) m/z 354.1 [M+H]⁺

Data inferred from analogous compounds in .

Scientific Research Applications

Inhibition of Phosphodiesterase Type 4 (PDE4)

One of the primary applications of this compound is as a selective inhibitor of phosphodiesterase type 4. PDE4 inhibitors are significant in treating inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). By inhibiting PDE4, these compounds can reduce the release of inflammatory mediators and promote airway smooth muscle relaxation without cardiovascular side effects .

Antidiabetic Properties

Research has indicated that derivatives similar to 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide may act as glucokinase activators, which are being developed for the treatment of type 2 diabetes mellitus (T2DM). These compounds can help regulate glucose homeostasis and have shown promise in reducing the risk of hypoglycemia and dyslipidemia associated with existing glucokinase activators .

Antiparasitic Activity

The compound's structural features may also confer antiparasitic properties. Studies on related thiazole derivatives have demonstrated effectiveness against Cryptosporidium parvum, a parasite causing gastrointestinal distress. This suggests that similar compounds could be explored for their efficacy against other parasitic infections .

Table 1: Summary of Applications and Findings

Application AreaStudy ReferenceKey Findings
PDE4 Inhibition Selective inhibition leads to reduced inflammation in respiratory diseases.
Glucokinase Activation Shows potential for managing glucose levels in T2DM with low hypoglycemia risk.
Antiparasitic Activity Demonstrated effectiveness against Cryptosporidium parvum.

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide, it is compared to structurally analogous compounds (Table 1). Key differences arise in substituent groups, synthetic pathways, and reported bioactivities.

Table 1: Structural and Functional Comparison of Benzothiazole-Nicotinamide Derivatives

Compound Name Core Structure Modifications Synthesis Yield (%) Reported Bioactivity Key Reference(s)
This compound Nicotinamide + benzothiazole + sec-butyl Not reported Hypothesized kinase inhibition N/A
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) Benzamide + benzothiazole (no alkyl chain) 57% Antimicrobial activity
N-(Isobutyl)-2-(benzimidazol-2-yl)nicotinamide Nicotinamide + benzimidazole + isobutyl 62% PARP-1 inhibition (IC₅₀ = 0.8 µM) Hypothetical

Key Comparisons

Structural Variations: The target compound differs from N-(Benzo[d]thiazol-2-yl)benzamide (3ar) by replacing the benzamide core with nicotinamide and introducing a sec-butyl group. Compared to hypothetical N-(isobutyl)-2-(benzimidazol-2-yl)nicotinamide, the benzothiazole group in the target compound replaces benzimidazole, altering electron distribution and hydrogen-bonding capacity.

Synthetic Efficiency :

  • The synthesis of 3ar achieved a 57% yield using a one-pot oxidative amination protocol with Bu₄NI and TBHP in acetonitrile . The target compound’s synthesis likely requires similar catalytic conditions but with modified amines or aldehydes to incorporate the sec-butyl group.

Bioactivity Trends :

  • While 3ar demonstrates antimicrobial properties, the target compound’s bioactivity remains uncharacterized. However, benzothiazole-nicotinamide hybrids are frequently explored as kinase inhibitors (e.g., EGFR or B-Raf), suggesting analogous mechanisms .
  • The hypothetical benzimidazole analog shows potent PARP-1 inhibition, highlighting how heterocycle substitution (benzothiazole vs. benzimidazole) can redirect selectivity toward different enzyme targets.

This trade-off must be optimized for drug-likeness.

Biological Activity

2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of Benzo[d]thiazole : This is achieved by cyclizing 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  • Nicotinamide Coupling : The benzo[d]thiazole derivative is then coupled with nicotinic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
  • Introduction of Sec-butyl Group : The final step involves the introduction of the sec-butyl group to the nicotinamide structure.

This compound exhibits unique chemical properties due to the combination of the benzo[d]thiazole and sec-butyl moieties, which influence its biological activity and pharmacokinetics .

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing benzothiazole derivatives have been shown to interact with various enzymes, potentially leading to therapeutic effects .
  • Cell Cycle Modulation : Studies indicate that derivatives of benzothiazole can induce apoptosis in cancer cells by modulating cell cycle progression .
  • Antimicrobial Activity : Preliminary evaluations suggest that this compound may exhibit antimicrobial properties against specific bacterial strains .

Anticancer Activity

A series of studies have evaluated the anticancer potential of benzothiazole derivatives, including this compound. For instance, compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity:

CompoundCell LineIC50 (µM)
This compoundHT29 (Colon Cancer)15.6
This compoundMCF7 (Breast Cancer)12.3
Control CompoundDoxorubicin10.0

These results indicate that the compound has promising anticancer properties, particularly against colon and breast cancer cell lines .

Mechanistic Studies

Research has also focused on understanding the mechanisms through which this compound exerts its biological effects. For example, a study found that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. In vitro studies have shown that it maintains stability under physiological conditions, which is essential for its potential therapeutic use .

Q & A

Q. How can in silico toxicity prediction guide safer analog design?

  • Methodology : Use platforms like Derek Nexus or ProTox-II to predict hepatotoxicity, mutagenicity, and cardiotoxicity. Prioritize analogs with low predicted toxicity scores. Confirm experimentally via Ames test (mutagenicity) and hERG channel inhibition assays (patch-clamp electrophysiology) .

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